molecular formula C11H10O3 B6618743 4-cyclopropyl-3-formylbenzoic acid CAS No. 1533440-50-4

4-cyclopropyl-3-formylbenzoic acid

Cat. No.: B6618743
CAS No.: 1533440-50-4
M. Wt: 190.19 g/mol
InChI Key: GSYLBFQIZGZEQL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-formylbenzoic acid is an organic compound characterized by a cyclopropyl group attached to the benzene ring at the 4-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-3-formylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzaldehyde derivative followed by formylation. For instance, the reaction of 4-cyclopropylbenzaldehyde with a formylating agent such as formic acid or formic anhydride under acidic conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Cyclopropyl-3-carboxybenzoic acid.

    Reduction: 4-Cyclopropyl-3-hydroxybenzoic acid.

    Substitution: 4-Cyclopropyl-3-nitrobenzoic acid or 4-cyclopropyl-3-bromobenzoic acid.

Scientific Research Applications

4-Cyclopropyl-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-formylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

    4-Formylbenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.

    3-Formylbenzoic Acid: Has the formyl group at a different position, which can affect its reactivity and binding properties.

    4-Cyclopropylbenzoic Acid: Lacks the formyl group, reducing its ability to participate in certain chemical reactions.

Uniqueness: 4-Cyclopropyl-3-formylbenzoic acid is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-cyclopropyl-3-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-9-5-8(11(13)14)3-4-10(9)7-1-2-7/h3-7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYLBFQIZGZEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 3-bromo-4-cyclopropylbenzoic acid (compound 10.3, 500 mg, 2.07 mmol) in tetrahydrofuran/Et2O (1:1, 20 mL). The solution was cooled to −78° C. then n-BuLi (2.5 M in THF) (1.8 mL, 4.5 mmol) was added drop-wise with stirring. The resulting solution was stirred for an additional 30 min at −78° C., then N,N-dimethylformamide (0.49 mL, 6.3 mmol) was added drop-wise over 10 min. The mixture was stirred for 2 h at −78° C., then quenched with water (100 mL). The pH of the solution was adjusted to 3-4 with aqueous HCl (6 M), then extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine (3×30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:5) as the eluent to yield 0.3 g (76%) of the title compound as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0.49 mL
Type
reactant
Reaction Step Four
Name
tetrahydrofuran Et2O
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
76%

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